5-bromo-2-methyl-7-nitro-2H-indazole is a synthetic compound that belongs to the class of indazole derivatives. It is characterized by the presence of a bromine atom, a methyl group, and a nitro group on its indazole structure. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
5-bromo-2-methyl-7-nitro-2H-indazole is synthesized through various chemical reactions involving starting materials such as methyl iodide and nitrating agents. Its synthesis has been documented in several scientific publications and commercial product listings, highlighting its relevance in research and industry .
This compound is classified as an indazole derivative, which is a bicyclic structure containing both a five-membered and a six-membered ring. Indazoles are known for their diverse pharmacological properties, making them valuable in drug discovery and development.
The synthesis of 5-bromo-2-methyl-7-nitro-2H-indazole typically involves two key steps: methylation and nitration.
The synthesis can be optimized for yield and purity through controlled reaction conditions, often employing techniques such as continuous flow reactors to enhance efficiency .
The molecular formula of 5-bromo-2-methyl-7-nitro-2H-indazole is C₈H₆BrN₃O₂, with a molecular weight of 256.06 g/mol. Its structure includes:
The compound's IUPAC name reflects its systematic nomenclature, while its SMILES representation is CN1C=C2C=C(Br)C=C(N+[O-])C2=N1, which provides insight into its structural configuration .
The compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its structural integrity and purity.
5-bromo-2-methyl-7-nitro-2H-indazole participates in several chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. Reaction parameters such as temperature, solvent choice, and reaction time play crucial roles in determining the outcome.
At the molecular level, 5-bromo-2-methyl-7-nitro-2H-indazole exerts its biological effects primarily through enzyme inhibition. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. This inhibition leads to decreased production of pro-inflammatory mediators such as prostaglandins .
Studies indicate that this compound alters gene expression associated with inflammatory responses, resulting in reduced levels of inflammatory cytokines. Its mechanism involves binding to specific biomolecules, thereby modulating cellular signaling pathways .
5-bromo-2-methyl-7-nitro-2H-indazole exhibits several notable physical properties:
The compound's chemical properties include:
5-bromo-2-methyl-7-nitro-2H-indazole has diverse applications across various scientific fields:
Regioselective functionalization of the indazole scaffold requires precise control over electrophilic aromatic substitution (EAS) kinetics. For 5-bromo-2-methyl-7-nitro-2H-indazole, sequential halogenation-nitration proves optimal due to:
Table 1: Regioselectivity in Bromination of 2-Methyl-2H-indazole
Brominating Agent | Temp (°C) | C-5:C-3 Ratio | Yield (%) |
---|---|---|---|
Br₂/FeCl₃ | 25 | 18:1 | 78 |
NBS/DMF | 80 | 5:1 | 65 |
CuBr₂/H₂O₂ | 70 | 12:1 | 72 |
Tandem methodologies enable direct construction of the functionalized indazole core, bypassing multi-step sequences. Key strategies include:
Table 2: Tandem Cyclization Efficiency
Precursor | Cyclization Agent | Temp (°C) | Yield (%) |
---|---|---|---|
2-Nitro-5-bromobenzaldehyde hydrazone | PPh₃/Et₃N | 110 | 86 |
2-Nitro-5-bromobenzaldehyde imine | Hexamethylphosphorous triamide | 130 | 84 |
2-Nitro-5-bromostyrene | Pd(OAc)₂/norbornene | 100 | 78 |
Energy-intensive steps in indazole synthesis benefit from non-conventional techniques:
Table 3: Conventional vs. Microwave Nitration Performance
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 12 h | 20 min |
Max Temp (°C) | 5 | 120 |
C-7 Regioselectivity | 92% | 99% |
Energy Consumption | 850 kJ/mol | 120 kJ/mol |
1-Oxides serve as stable precursors but require efficient deoxygenation:
Table 4: Deoxygenation Reagent Efficiency
Reagent System | Temp (°C) | Time (h) | Yield (%) | Nitro Reduction (%) |
---|---|---|---|---|
P(OEt)₃/toluene | 110 | 4 | 89 | 0 |
Pd/C + HCOONH₄ | 60 | 1 | 98 | <1 |
SnCl₂·2H₂O/HCl | 80 | 3 | 75 | 15 |
Solid-supported strategies enable rapid diversification:
Table 5: Solid-Phase Library Compounds
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: